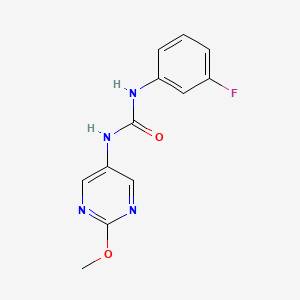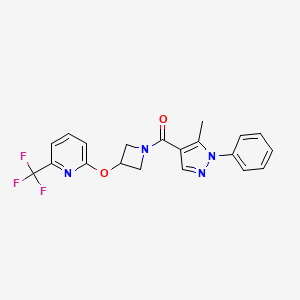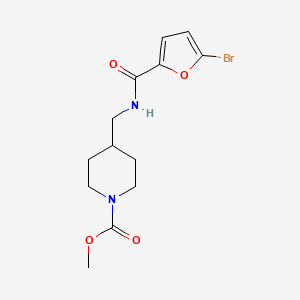
5-Chloro-2-(4-methylpiperidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(4-methylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C12H17ClN2 . It belongs to the class of organic compounds known as aryl amines .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-methylpiperidin-1-yl)aniline consists of a benzene ring substituted with an amine group and a chloro group. The amine group is further substituted with a 4-methylpiperidine ring .Physical And Chemical Properties Analysis
5-Chloro-2-(4-methylpiperidin-1-yl)aniline has a molecular weight of 224.73 . Unfortunately, specific information about its physical and chemical properties such as melting point, boiling point, and density was not found .Applications De Recherche Scientifique
Fluorescence Quenching Mechanisms The fluorescence quenching mechanisms of boronic acid derivatives by anilines, including compounds structurally related to 5-Chloro-2-(4-methylpiperidin-1-yl)aniline, have been extensively studied. These studies have revealed insights into the static quenching mechanisms, suggesting that such reactions are diffusion-limited. The analysis of various quenching parameters like the Stern-Volmer constant and quenching rate parameter indicates the potential application of these compounds in studying fluorescence quenching dynamics in chemical sensors and optical materials (Geethanjali et al., 2015).
Bioremediation Approaches The bioremediation potential of chloroanilines, structurally similar to 5-Chloro-2-(4-methylpiperidin-1-yl)aniline, has been explored in polluted aquifers. The sequential reductive dehalogenation process facilitated by microorganisms suggests that such compounds can undergo environmental degradation, paving the way for novel bioremediation strategies for contaminants in aquatic and terrestrial environments (Kuhn & Suflita, 1989).
Ozonation of Anilines Research on the ozonation of anilines has highlighted the high reactivity of compounds like 5-Chloro-2-(4-methylpiperidin-1-yl)aniline towards ozone, which is crucial for environmental applications such as water treatment. The stoichiometry and kinetics of these reactions have been thoroughly investigated, offering insights into potential pathways for the degradation of aniline derivatives in water purification processes (Tekle-Röttering et al., 2016).
Crystal Engineering The use of anilic acids in crystal engineering to create new supramolecular synthons showcases the versatility of aniline derivatives in designing novel materials. Through intermolecular hydrogen bonding and stacking arrangements, compounds like 5-Chloro-2-(4-methylpiperidin-1-yl)aniline can contribute to the development of materials with specific optical and electronic properties (Zaman et al., 2001).
Corrosion Inhibition The exploration of aniline derivatives as corrosion inhibitors has led to the discovery of effective methods for protecting metals in acidic environments. Studies on the adsorption and corrosion inhibition properties of synthesized compounds demonstrate the potential of 5-Chloro-2-(4-methylpiperidin-1-yl)aniline analogs in extending the lifespan of metal structures in industrial applications (Daoud et al., 2014).
Propriétés
IUPAC Name |
5-chloro-2-(4-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXPXOKFZKUHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2964073.png)



![N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2964078.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2964079.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2964080.png)


![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2964091.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2964092.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964093.png)